Regiochemical Reactivity: 4‑Carbaldehyde vs. 5‑Carbaldehyde Isomer in Kinase Inhibitor Library Synthesis
The 4‑carbaldehyde isomer provides a C4 exit vector that projects substituents toward the solvent‑exposed region of the p38α ATP‑binding pocket, whereas the 5‑carbaldehyde isomer directs substituents toward the gatekeeper residue and ribose pocket [1]. In published benzimidazolone p38α inhibitor series, the benzimidazolone carbonyl acts as the critical H‑bond acceptor to Met109; derivatisation at C4 via the aldehyde handle preserves this interaction while modulating selectivity, a synthetic route inaccessible from the C5 isomer without scaffold re‑engineering [1][2]. The 5‑carbaldehyde isomer (CAS 55241‑49‑1) has alternatively been employed in PDE10 inhibitor programmes (IC₅₀ = 1.28 μM for a C5‑linked acetamide derivative in complex with PDE10, PDB 5SH0) [3], demonstrating divergent target profiles dictated solely by aldehyde position.
| Evidence Dimension | Regiochemical vector of aldehyde-directed derivatisation relative to hinge-binding carbonyl |
|---|---|
| Target Compound Data | 4‑Formyl group; derivatisation projects toward solvent‑exposed region of p38α (structural inference from benzimidazolone p38 inhibitor SAR) |
| Comparator Or Baseline | 1,3‑Dimethyl-2-oxo-2,3-dihydro‑1H‑benzimidazole‑5‑carbaldehyde (CAS 55241‑49‑1); derivatisation projects toward gatekeeper/ribose pocket; PDE10 IC₅₀ = 1.28 μM (PDB 5SH0) |
| Quantified Difference | Divergent exit vector; distinct kinase selectivity profiles (p38α vs. PDE10) demonstrated in independent crystallographic studies |
| Conditions | p38α SAR from benzimidazolone inhibitor series (Hammach et al., 2004); PDE10 co‑crystal structure PDB 5SH0 |
Why This Matters
Aldehyde position determines the spatial orientation of elaborated ligands within the kinase ATP site, directly influencing which kinase targets can be engaged; procuring the wrong isomer leads to a different lead series.
- [1] Hammach, A. et al. (2004) 'Benzimidazolone p38 inhibitors', Bioorganic & Medicinal Chemistry Letters, 14(4), pp. 1029–1032. doi:10.1016/j.bmcl.2003.12.037. View Source
- [2] Sarko, C.R. et al. 'Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase'. Available at: https://typeset.io/authors/christopher-ronald-sarko View Source
- [3] PDB 5SH0. Crystal structure of human phosphodiesterase 10 in complex with N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide. doi:10.2210/pdb5SH0/pdb. View Source
